molecular formula C22H14O8 B8118237 [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid

[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid

Cat. No. B8118237
M. Wt: 406.3 g/mol
InChI Key: TZOSCSXHFPKRBH-UHFFFAOYSA-N
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Description

[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C22H14O8 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Ratiometric Thermometers

A study by Liu et al. (2021) utilized substituent-group-modifying tetracarboxylate ligands, closely related to [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid, in lanthanide metal-organic frameworks (LnMOFs) for luminescence ratiometric thermometers. These materials exhibited distinct S-type luminescence responses to temperatures, making them potential candidates for temperature measurement and in situ monitoring in microelectronics (Liu et al., 2021).

Metal-Organic Frameworks for Magnetic Properties

Lv et al. (2014) synthesized five novel coordination polymers using [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid (H4TPTA) with transition metal cations. These polymers displayed unique magnetic properties, suggesting applications in magnetic materials and studies (Lv et al., 2014).

Catalytic and Therapeutic Applications

Deng et al. (2020) created Co(II)-based metal-organic frameworks (MOFs) using a compound similar to [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid. These MOFs showed potential as catalytic agents for Knoevenagel condensation and displayed inhibitory activity on scar tissue hyperplasia, indicating possible therapeutic applications (Deng et al., 2020).

Cryogenic Luminescent Thermometers

Zhao et al. (2018) developed luminescent lanthanide metal-organic frameworks (LnMOFs) using a fluorine-modified tetracarboxylic acid ligand, showing high relative sensitivity in the cryogenic range. This innovation could lead to advanced temperature sensing technologies (Zhao et al., 2018).

Gas Separation and Therapeutic Effects

Yang et al. (2020) synthesized MOFs using organic tetracarboxylic ligands similar to [1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid for selective gas separation and to explore therapeutic effects on postpartum hemorrhage (Yang et al., 2020).

Dye Adsorption and Lanthanide Adsorption

Gao et al. (2019) investigated the use of indium-organic frameworks with tetracarboxylate ligands for dye adsorption and lanthanide adsorption, demonstrating potential in water treatment and purification processes (Gao et al., 2019).

properties

IUPAC Name

5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-2-1-3-12(4-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOSCSXHFPKRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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